molecular formula C19H26ClFN2O4S B2859842 3-chloro-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2,2-dimethylpropan-1-one CAS No. 923139-30-4

3-chloro-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2,2-dimethylpropan-1-one

Cat. No.: B2859842
CAS No.: 923139-30-4
M. Wt: 432.94
InChI Key: RIZMJUIYAQAPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 4-fluoro-3-methylbenzenesulfonyl group at position 4 and a 3-chloro-2,2-dimethylpropan-1-one moiety at position 6. The chloro and dimethyl groups on the propanone chain likely influence steric and electronic properties, impacting pharmacokinetic parameters such as metabolic stability and membrane permeability .

Properties

IUPAC Name

3-chloro-1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClFN2O4S/c1-14-12-15(4-5-16(14)21)28(25,26)23-10-11-27-19(23)6-8-22(9-7-19)17(24)18(2,3)13-20/h4-5,12H,6-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZMJUIYAQAPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C(C)(C)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2,2-dimethylpropan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic system, introduction of the sulfonyl group, and chlorination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

3-chloro-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.

    Medicine: The compound’s potential therapeutic properties are explored, including its activity against specific diseases or conditions.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[4-(4-Fluoro-3-Methylbenzenesulfonyl)-1-Oxa-4,8-Diazaspiro[4.5]Decan-8-Yl]-2,2-Dimethylpropan-1-One (G499-0289)

  • Key Difference: Lacks the 3-chloro substituent on the propanone chain.
  • However, the dimethylpropan-1-one group retains steric bulk, which could preserve binding affinity to targets like serotonin or dopamine receptors .

8-Phenyl-3-(3-(4-Phenylpiperazin-1-Yl)Propyl)-1,3-Diazaspiro[4.5]Decane-2,4-Dione (Compound 13)

  • Key Features : Substituted with phenylpiperazine and phenyl groups; contains a diketone spiro system.
  • Comparison: The diketone moiety (vs. sulfonyl in the target compound) reduces solubility but may enhance hydrogen-bonding interactions.

(5S,8S)-3-(4'-Chloro-3'-Fluoro-4-Methylbiphenyl-3-Yl)-4-Hydroxy-8-Methoxy-1-Azaspiro[4.5]Dec-3-En-2-One (Compound A)

  • Key Features: Biphenyl substitution, hydroxy-methoxy groups, and an enone system.
  • Comparison: The hydroxy and methoxy groups enhance polarity, likely improving aqueous solubility but reducing CNS penetration.

Structural and Pharmacological Comparison Table

Compound Name Core Structure Key Substituents Hypothesized Pharmacological Impact
3-Chloro-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2,2-dimethylpropan-1-one 1-Oxa-4,8-diazaspiro[4.5]decane 4-Fluoro-3-methylbenzenesulfonyl; 3-chloro-2,2-dimethylpropan-1-one Enhanced metabolic stability, CNS activity due to chloro group; sulfonyl improves solubility
G499-0289 1-Oxa-4,8-diazaspiro[4.5]decane 4-Fluoro-3-methylbenzenesulfonyl; 2,2-dimethylpropan-1-one (no chloro) Reduced lipophilicity; retained steric bulk for receptor binding
Compound 13 1,3-Diazaspiro[4.5]decane Phenylpiperazine; phenyl groups; diketone Potential antipsychotic activity; lower solubility due to aromaticity
Compound A 1-Azaspiro[4.5]decane Biphenyl; hydroxy-methoxy; enone Antitumor activity via kinase inhibition; higher polarity limits CNS penetration

Research Findings and Mechanistic Insights

  • Metabolic Stability : The chloro substituent in the target compound may slow hepatic metabolism by cytochrome P450 enzymes, as halogenated groups often reduce oxidative degradation .
  • Target Selectivity : The benzenesulfonyl group could modulate serotonin receptors (e.g., 5-HT2A/2C), whereas phenylpiperazine analogues (e.g., Compound 13) may target dopamine D2/D3 receptors .
  • Therapeutic Potential: Compound A’s antitumor activity highlights the versatility of spirocyclic frameworks in diverse therapeutic areas, though the target compound’s lack of polar groups (e.g., hydroxy) may limit its applicability in oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.